molecular formula C17H15FN2OS B3002318 4-fluoro-N-[2-(1H-indol-3-ylthio)ethyl]benzamide CAS No. 687570-38-3

4-fluoro-N-[2-(1H-indol-3-ylthio)ethyl]benzamide

Cat. No. B3002318
CAS RN: 687570-38-3
M. Wt: 314.38
InChI Key: HXTALXPDPGCKBB-UHFFFAOYSA-N
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Description

The compound "4-fluoro-N-[2-(1H-indol-3-ylthio)ethyl]benzamide" is a fluorinated benzamide derivative. While the specific compound is not directly discussed in the provided papers, similar fluorinated benzamides and their derivatives have been synthesized and characterized for various applications, including as neuroleptics and in the development of opioid receptor agonists .

Synthesis Analysis

The synthesis of fluorinated benzamides typically involves multiple steps, including the preparation of intermediates and the final coupling to introduce the fluorine atom. For instance, the synthesis of a related compound, a fluorinated benzamide neuroleptic, was reported starting from a phenyl-propanol derivative and involved a nucleophilic substitution reaction with [18F]fluoride . Similarly, the synthesis of another fluorinated benzamide involved a continuous flow process using microreactors and in-line IR analysis . Although the exact synthesis route for "this compound" is not provided, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives. For example, the crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was determined, revealing its monoclinic space group and the presence of N–H···O hydrogen bonds in the molecular packing . This suggests that similar structural analysis could be performed on "this compound" to elucidate its molecular conformation and intermolecular interactions.

Chemical Reactions Analysis

Fluorinated benzamides can undergo various chemical reactions, including Fries rearrangement, as demonstrated in the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted process . The presence of the fluorine atom can influence the reactivity and selectivity of these compounds in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by the presence of the fluorine atom, which can confer increased thermal stability, low moisture absorption, and high hygrothermal stability, as seen in fluoro-polyimides . The fluorine atom's electronegativity and small size can also affect the compound's lipophilicity and potential biological activity, as observed in the development of selective δ-opioid receptor agonists .

Future Directions

Given the importance of indole derivatives in drug discovery, future research could focus on exploring the biological activities of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide and similar compounds . This could potentially lead to the development of novel therapeutic agents.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, contributing to its potential biological activities.

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may interact with its targets in a way that modulates these activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

It’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .

properties

IUPAC Name

4-fluoro-N-[2-(1H-indol-3-ylsulfanyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c18-13-7-5-12(6-8-13)17(21)19-9-10-22-16-11-20-15-4-2-1-3-14(15)16/h1-8,11,20H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTALXPDPGCKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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